Optimized Lipophilicity of 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane for Blood-Brain Barrier Penetration Compared to Morpholine and Piperazine Analogs
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane exhibits a LogP of 0.33, placing it in an optimal range for CNS penetration and oral bioavailability. This is a distinct differentiation from the more hydrophilic morpholine (LogP ≈ -0.86) and the more lipophilic piperazine (LogP ≈ 0.09) scaffolds, which are common bioisosteres in drug design [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.33 |
| Comparator Or Baseline | Morpholine scaffold (LogP ≈ -0.86); Piperazine scaffold (LogP ≈ 0.09) |
| Quantified Difference | +1.19 vs. morpholine; +0.24 vs. piperazine |
| Conditions | Calculated LogP using standard software models |
Why This Matters
LogP is a primary determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). A LogP of 0.33 is considered near-ideal for CNS drug candidates, offering a balance between permeability and solubility that is not achieved by more polar (morpholine) or more lipophilic (piperazine) alternatives.
- [1] Yeh, C., et al. (2013). A mini review on the morpholine ring containing USFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. SciProfiles. (Referencing LogP data for bioisosteres). View Source
